(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal
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Overview
Description
®-3-Methyl-2-((triisopropylsilyl)oxy)butanal: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a triisopropylsilyl group, which is often used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal typically begins with commercially available starting materials such as ®-3-Methyl-2-butanol and triisopropylsilyl chloride.
Protection of Hydroxyl Group: The hydroxyl group of ®-3-Methyl-2-butanol is protected using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is usually carried out in an anhydrous solvent like dichloromethane.
Oxidation: The protected alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods: Industrial production methods for ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal can undergo further oxidation to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triisopropylsilyl group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic conditions (e.g., hydrochloric acid, acetic acid)
Major Products:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Free hydroxyl compound
Scientific Research Applications
Chemistry:
Protecting Group: The triisopropylsilyl group is commonly used as a protecting group for alcohols in organic synthesis.
Intermediate: ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: This compound may be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Chemical Manufacturing: It can be used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal is primarily related to its role as a synthetic intermediate. The triisopropylsilyl group protects the hydroxyl group during various chemical reactions, preventing unwanted side reactions. This allows for selective transformations at other functional groups within the molecule.
Comparison with Similar Compounds
®-3-Methyl-2-butanol: The unprotected form of the compound.
®-3-Methyl-2-((tert-butyldimethylsilyl)oxy)butanal: A similar compound with a different silyl protecting group.
Uniqueness:
Stability: The triisopropylsilyl group provides greater stability compared to other silyl protecting groups, making it suitable for reactions under harsher conditions.
Selectivity: The use of ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal allows for selective protection and deprotection of the hydroxyl group, facilitating complex synthetic routes.
Properties
CAS No. |
681488-43-7 |
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Molecular Formula |
C14H30O2Si |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
(2R)-3-methyl-2-tri(propan-2-yl)silyloxybutanal |
InChI |
InChI=1S/C14H30O2Si/c1-10(2)14(9-15)16-17(11(3)4,12(5)6)13(7)8/h9-14H,1-8H3/t14-/m0/s1 |
InChI Key |
GHMUEERLTRPXOV-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@H](C=O)O[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)C(C=O)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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